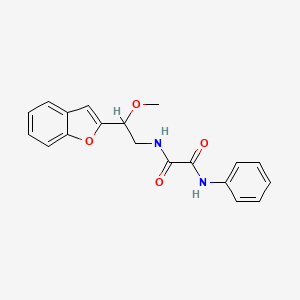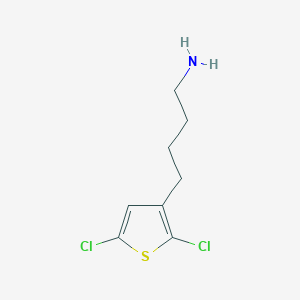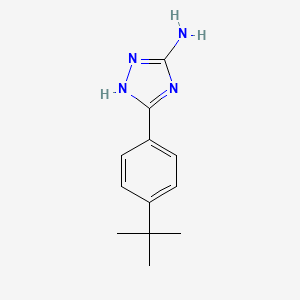
6-Phenylpyridin-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylpyridin-3-amine;dihydrochloride is a chemical compound with the IUPAC name 6-phenyl-3-pyridinamine . It has a molecular weight of 170.21 . The compound is a yellow solid .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 6-Phenylpyridin-3-amine;dihydrochloride, can be achieved through various methods. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 6-Phenylpyridin-3-amine;dihydrochloride can be analyzed using various tools such as MolView . This tool allows for the conversion of a drawn molecule into a 3D model, providing a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis
6-Phenylpyridin-3-amine;dihydrochloride is a yellow solid . It has a molecular weight of 170.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Antihypertensive Activity
- 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 6-Phenylpyridin-3-amine, have been evaluated for their antihypertensive activity. Notably, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).
Synthesis of Antiarrhythmic Agents
- Syntheses of certain [phenyl-14C]4′-[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate compounds, which are selective class III antiarrhythmic agents, involve the use of similar chemical structures (Oinuma et al., 1990).
Access to 2-Aminopyridines
- 2-Aminopyridines, with key structural cores resembling 6-Phenylpyridin-3-amine, are critical in synthesizing bioactive natural products, medicinal compounds, and organic materials. New methods for their preparation, involving reactions between 2,6-dibromopyridine and various amines, have been developed (Bolliger et al., 2011).
Synthesis of Novel Pyridinones
- The synthesis of 6-Substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones, which are structurally related to 6-Phenylpyridin-3-amine, has been achieved from citric acid. These compounds have potential applications in various chemical reactions and synthesis processes (Patel & Patel, 2004).
Cyclometalated Complexes
- Cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes have been synthesized and studied for their structure, electrochemistry, and photophysical properties. These complexes are related to 6-Phenylpyridin-3-amine and have applications in photophysics and electrochemistry (Schneider et al., 2009).
Orientations Futures
While specific future directions for 6-Phenylpyridin-3-amine;dihydrochloride are not mentioned in the search results, there are general trends in the field of drug discovery that could be relevant. For instance, artificial intelligence is being increasingly used in predicting protein-ligand interactions , and 3D printing technologies could enable on-demand production of products with personalized dosages, drug combinations, geometries, and release characteristics .
Propriétés
IUPAC Name |
6-phenylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;;/h1-8H,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLZANHNOERGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridin-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2414039.png)

![Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2414041.png)

![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)
